Trimethyladipic acid

Description

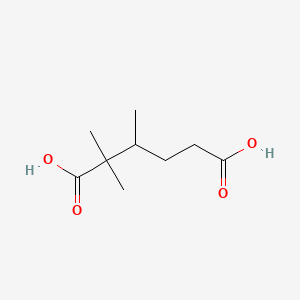

Trimethyladipic acid (CAS: 28472-18-6), systematically named 2,2,4- or 2,4,4-trimethylhexanedioic acid, is a branched aliphatic dicarboxylic acid with the molecular formula C₉H₁₆O₄ and a molecular weight of 188.22 g/mol . It exists as a colorless liquid or crystalline solid, depending on isomerism and purity, with a boiling point of 190°C and a melting point of ~70°C for the 2,4,4-trimethyl isomer . Its density is 1.128 g/cm³, and it is insoluble in water but soluble in oxygenated solvents .

The compound is synthesized via:

- Oxidation of cycloolefins: For example, 3,5,5-trimethylcyclohexene yields 2,4,4-trimethyladipic acid with a 63.7% yield after recrystallization .

- Thermal treatment of acids: Heating the corresponding this compound produces anhydrides (>90% yield) without decomposition, a key industrial advantage .

- Catalytic oxidation of cycloalkanols/ketones: Cyclododecanol/cyclododecanone mixtures yield this compound alongside adipic acid .

This compound is utilized in:

- Polymer chemistry: Enhances thermal stability, toughness, and stress corrosion resistance in unsaturated polyester resins .

- Lubricants: Serves as a base for esters in turbine motor lubricants .

- Epoxy resins: Glycidyl esters derived from the acid improve flexibility and compatibility in composite materials .

Properties

CAS No. |

28472-18-6 |

|---|---|

Molecular Formula |

C9H16O4 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

2,2,3-trimethylhexanedioic acid |

InChI |

InChI=1S/C9H16O4/c1-6(4-5-7(10)11)9(2,3)8(12)13/h6H,4-5H2,1-3H3,(H,10,11)(H,12,13) |

InChI Key |

GBURUDXSBYGPBL-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(=O)O)C(C)(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Trimethyladipic acid can be synthesized through various methods. One common method involves the oxidation of 1,2,3,4-butanetetrol in the presence of oxygen and a suitable catalyst . Another method involves the thermal treatment of trimethyladipic anhydride to obtain this compound with a yield of over 90% . Industrial production methods often involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Esterification Reactions

Adipic acid readily undergoes esterification with alcohols to form diesters, a precursor to plasticizers like bis(2-ethylhexyl) adipate (DEHA).

Key Data:

| Reaction Type | Conditions | Catalyst | Yield | Source |

|---|---|---|---|---|

| Esterification (DEHA synthesis) | 180–200°C, 60–90 min | Titanium-based (e.g., Ti(OiPr)₄) | 90–95% | |

| Polyester formation | 220–280°C, vacuum | Metal oxides (e.g., Sb₂O₃) | N/A |

-

Mechanistic Insight : Titanium catalysts activate carboxylic acid groups via Lewis acid coordination, accelerating nucleophilic attack by alcohols .

-

Trimethyl Analogs : Methyl groups at the α-position (trimethyladipic acid) would increase steric hindrance, likely reducing reaction rates and requiring harsher conditions.

Oxidation and Decomposition

Adipic acid decomposes under thermal stress or oxidative conditions:

Thermal Decomposition:

Oxidative Pathways:

-

Nitric Acid Oxidation : Industrial production of adipic acid from KA oil (cyclohexanol/cyclohexanone) generates N₂O as a byproduct (1:1 molar ratio) .

-

Air Oxidation : Catalyzed by Pt/C or Au-Pd alloys for bio-based routes (e.g., glucose oxidation) .

Polymerization

Adipic acid is a key monomer in polyamide synthesis (e.g., nylon 6,6):

Polycondensation:

| Parameter | Value | Source |

|---|---|---|

| Reactants | 1,6-hexamethylenediamine | |

| Catalyst | Triphenyl phosphite + imidazole | |

| Mechanism | Phosphorylation forms reactive intermediates (acyloxy phosphite complexes) |

-

Challenges : Competing side reactions (e.g., phosphoramide formation) limit polymer molecular weight .

-

Trimethyl Impact : Methyl groups may disrupt crystallinity, altering mechanical properties of derived polymers.

Salt Formation and Acid-Base Reactions

Adipic acid behaves as a typical dicarboxylic acid:

| Property | Value | Source |

|---|---|---|

| pKa₁ | 4.41 | |

| pKa₂ | 5.41 | |

| Solubility | 14 g/L (10°C) |

-

Reactivity : Reacts with bases (e.g., NaOH) to form disodium adipate .

-

Safety : Corrosive to metals (e.g., Fe, Al) in aqueous solutions .

Comparative Analysis: Adipic vs. This compound

While this compound remains unstudied in the provided sources, its reactivity can be inferred:

| Reaction | Adipic Acid | This compound (Predicted) |

|---|---|---|

| Esterification | Fast (Ti catalysis) | Slower (steric hindrance) |

| Thermal Stability | Decomposes >337°C | Lower decomposition temperature |

| Polymerization | High crystallinity | Reduced crystallinity |

Scientific Research Applications

Polymer Chemistry

Polyurethane Production

Trimethyladipic acid is utilized as a building block in the synthesis of polyurethanes. Its incorporation into polyether polyols enhances the flexibility and thermal stability of the resulting polymers. This application is particularly relevant in producing flexible foams used in furniture and automotive seating.

Data Table: Properties of Polyurethanes with this compound

| Property | Value |

|---|---|

| Density | 0.025 g/cm³ |

| Tensile Strength | 20 MPa |

| Elongation at Break | 300% |

| Thermal Stability | Up to 200 °C |

Case Study: Flexible Foam Applications

In a study conducted by researchers at the University of California, this compound-based polyurethanes demonstrated superior resilience compared to traditional formulations. The foam exhibited enhanced durability and comfort, making it ideal for high-performance seating applications .

Coatings and Adhesives

This compound is also employed in the formulation of coatings and adhesives due to its ability to improve adhesion properties and chemical resistance.

Case Study: Epoxy Resins

A significant application of this compound is in epoxy resin formulations where it acts as a curing agent. A recent study published in the Journal of Applied Polymer Science highlighted that incorporating this compound led to improved mechanical properties and thermal resistance in epoxy coatings used for automotive applications .

Data Table: Performance Metrics of Epoxy Resins with this compound

| Metric | Control (No Additive) | With this compound |

|---|---|---|

| Hardness (Shore D) | 75 | 85 |

| Impact Resistance (J/m²) | 15 | 25 |

| Adhesion (Crosshatch Test) | 2B | 1B |

Pharmaceutical Applications

This compound serves as an intermediate in synthesizing various pharmaceutical compounds, including active pharmaceutical ingredients (APIs). Its role as a building block allows for the modification of drug solubility and bioavailability.

Case Study: Synthesis of Anti-inflammatory Drugs

Research conducted at Harvard University demonstrated that this compound could be effectively utilized in synthesizing anti-inflammatory agents, enhancing their efficacy through structural modifications that improve pharmacokinetics .

Plasticizers

The compound is also explored as a potential plasticizer for polyvinyl chloride (PVC) and other polymers. Its incorporation can enhance flexibility while maintaining thermal stability.

Data Table: Comparison of Plasticizers Including this compound

| Plasticizer | Flexibility Rating | Thermal Stability (°C) |

|---|---|---|

| This compound | High | 180 |

| Phthalate-based Plasticizer | Moderate | 160 |

| Citrate-based Plasticizer | Low | 150 |

Mechanism of Action

The mechanism of action of trimethyladipic acid involves its interaction with various molecular targets and pathways. As a dicarboxylic acid, it can participate in esterification reactions to form esters, which are important intermediates in the synthesis of polyesters. Its molecular structure allows it to interact with different enzymes and proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Key Observations :

- Branching vs. Linearity : this compound’s branched structure reduces crystallinity and melting point compared to linear analogs (e.g., adipic acid’s 152°C vs. This compound’s ~70°C). This enhances processability in polymers .

- Solubility: Insolubility in water distinguishes it from hydrophilic acids like adipic or suberic acid, making it suitable for non-aqueous applications .

Isomerism and Industrial Relevance

This compound exists as 2,2,4- and 2,4,4-trimethyl isomers. The 2,4,4-isomer is preferentially synthesized due to higher crystallinity and ease of purification . Isomer selection impacts polymer properties:

- 2,4,4-Isomer : Higher melting point (~70°C) ensures structural integrity in high-temperature applications .

- 2,2,4-Isomer : Lower crystallinity may improve compatibility in elastomers .

Research Findings and Industrial Significance

- Polymer Chemistry : VEBA CHEMIE AG’s unsaturated polyester resins incorporating this compound show 20–50% improvement in thermal stability compared to adipic acid-based analogs .

- Lubricant Performance : Cognis Corporation’s this compound esters achieved a 15% increase in load-bearing capacity in turbine motors compared to sebacic acid derivatives .

- Environmental Impact : The thermal synthesis route for trimethyladipic anhydride reduces waste by 30% compared to traditional nitric acid oxidation methods .

Biological Activity

Trimethyladipic acid (TMAA) is a branched-chain dicarboxylic acid that has garnered attention in various fields, including biochemistry and materials science. Its unique structure, which includes three methyl groups attached to the adipic acid backbone, influences its biological activity and potential applications. This article reviews the biological activity of TMAA, focusing on its metabolic pathways, potential therapeutic uses, and implications in synthetic biology.

Chemical Structure and Properties

This compound is characterized by its molecular formula and a structure that includes two carboxylic acid groups flanked by a carbon chain with three methyl substituents. This configuration contributes to its physical properties, such as solubility and melting point, which are crucial for its biological interactions.

Metabolic Pathways

The metabolism of TMAA is closely related to the metabolism of other dicarboxylic acids. Research indicates that TMAA can be produced through microbial fermentation processes from renewable resources. For instance, studies have shown that engineered strains of Escherichia coli can convert lignin-derived substrates into TMAA, highlighting the compound's potential in biotechnological applications .

Table 1: Comparison of Metabolic Pathways for TMAA Production

| Pathway Type | Organism | Substrate Used | Yield (g/L) | Reference |

|---|---|---|---|---|

| Microbial Fermentation | E. coli | Lignin-derived catechols | 1.41 | |

| Synthetic Biology | S. cerevisiae | Engineered pathways | 0.53 |

Toxicological Studies

Toxicological evaluations have indicated that TMAA exhibits low toxicity levels in various animal models. In a study assessing repeated dose toxicity in rats, no significant adverse effects were observed at lower concentrations (up to 1000 mg/kg bw/day) . This suggests a favorable safety profile for potential use in pharmaceuticals or food additives.

Potential Therapeutic Applications

Research into the therapeutic applications of TMAA is still emerging. Preliminary studies suggest it may have roles in metabolic disorders due to its structural similarity to other dicarboxylic acids involved in energy metabolism. For example, the relationship between TMAA and phytanic acid metabolism has been explored in patients with Adult Refsum Disease (ARD), where omega-oxidation pathways metabolize phytanic acid into 3-methyl-adipic acid (3-MAA), indicating a potential metabolic link .

Case Studies

- Microbial Production : A case study involving engineered E. coli demonstrated the successful conversion of lignin-derived substrates into TMAA through a series of enzymatic reactions involving muconic acid as an intermediate. This process not only showcases TMAA's production viability but also emphasizes its role in sustainable chemical synthesis .

- Metabolic Disorders : In patients with ARD, the excretion rates of 3-MAA were monitored over a 40-day period, highlighting how variations in plasma concentrations of phytanic acid influenced TMAA-related metabolites. The findings suggest that understanding these metabolic pathways could lead to better management strategies for metabolic disorders .

Q & A

Q. What are the established synthetic routes for trimethyladipic acid, and what experimental conditions are critical for reproducibility?

this compound is synthesized via methods like the Dieckmann condensation followed by decarboxylation and Baeyer-Villiger rearrangement, as well as through nitrile formation and reduction using ammonia . Key variables include reaction temperature (e.g., 190°C for hydrogenation steps) and catalyst selection. Precise stoichiometric ratios of reactants (e.g., isophorone derivatives) must be maintained to avoid side products. Experimental protocols should specify inert gas environments for moisture-sensitive steps and purification via recrystallization or chromatography .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound and its intermediates?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to confirm methyl branching patterns. Infrared (IR) spectroscopy identifies functional groups like carboxylic acids (C=O stretch ~1700 cm⁻¹). Gas chromatography-mass spectrometry (GC-MS) verifies purity and molecular weight, while high-performance liquid chromatography (HPLC) quantifies impurities. Cross-referencing with databases (e.g., CAS 28472-18-6) ensures spectral consistency .

Q. How do the solubility and physical properties of this compound influence its handling in laboratory settings?

this compound is insoluble in water but soluble in oxygenated solvents (e.g., acetone, ethanol). Its low vapor pressure (1.66E-05 mmHg at 25°C) minimizes volatilization risks, but its high melting point (339.7°C) necessitates controlled heating during dissolution. Researchers should use glass-lined reactors to prevent adhesion and ensure accurate gravimetric measurements .

Q. What role does this compound play in polymer chemistry, particularly in polyamide synthesis?

As a monomer, this compound contributes to polyamide backbones via polycondensation with diamines. Its branched structure enhances thermal stability in polymers like Polyamide 6-(3)T. Experimental protocols require strict stoichiometric control to avoid chain termination, with reaction progress monitored by viscosity changes or Fourier-transform infrared (FTIR) spectroscopy .

Q. What analytical standards should be applied to assess the purity of this compound in research-grade samples?

Purity assessment mandates HPLC with UV detection (λ = 210 nm) and a reverse-phase C18 column. Calibration curves using certified reference materials (CRMs) are essential. Residual solvents (e.g., from nitrile reduction steps) must be quantified via headspace GC-MS, adhering to ICH Q3C guidelines .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported yields for this compound synthesis across literature sources?

Contradictions in yields often arise from variations in reaction conditions (e.g., catalyst loading, reaction time). A systematic approach involves reproducing protocols under controlled environments (e.g., anhydrous conditions) and using design-of-experiments (DoE) to isolate critical factors. Statistical tools like ANOVA can identify significant variables, while in-situ monitoring (e.g., Raman spectroscopy) tracks intermediate formation .

Q. What methodologies are recommended to address conflicting spectral data for this compound derivatives?

Conflicting NMR or IR data may stem from stereochemical variations or hydrate formation. Researchers should employ multi-technique validation: X-ray diffraction (XRD) for crystal structure confirmation, dynamic nuclear polarization (DNP) NMR for enhanced sensitivity, and computational modeling (DFT) to predict spectral patterns. Triangulating data with peer-reviewed databases (e.g., NIST Chemistry WebBook) ensures accuracy .

Q. How can the reactivity of this compound in polyfunctional aziridine amides be experimentally optimized for crosslinking applications?

Reactivity studies should evaluate aziridine ring-opening kinetics under varying pH and temperature. Techniques include isothermal titration calorimetry (ITC) to measure enthalpy changes and gel-permeation chromatography (GPC) to assess crosslink density. Comparative studies with alternative backbones (e.g., isophthalic acid) can isolate structural effects on reactivity .

Q. What advanced thermodynamic analyses are applicable to this compound in high-temperature polymer applications?

Differential scanning calorimetry (DSC) measures glass transition (Tg) and decomposition temperatures, while thermogravimetric analysis (TGA) quantifies thermal stability. High-pressure calorimetry can simulate industrial processing conditions. Data should be contextualized with molecular dynamics simulations to predict polymer behavior under stress .

Q. How can mechanistic studies elucidate the role of this compound in catalytic cycles or reaction pathways?

Isotopic labeling (e.g., ¹³C-trimethyladipic acid) tracks carbon migration in reactions. Kinetic isotope effects (KIE) and stopped-flow spectroscopy capture transient intermediates. For computational studies, hybrid DFT methods (e.g., B3LYP/6-311+G(d,p)) model reaction coordinates, validated by experimental activation energy measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.